![molecular formula C19H18N2O3 B379595 (4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B379595.png)
(4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one is a synthetic organic compound with a complex structure. It is characterized by the presence of a pyrazolone ring, which is a five-membered lactam ring containing two nitrogen atoms. The compound also features a benzylidene group substituted with two methoxy groups and a phenyl group, contributing to its unique chemical properties.
Méthodes De Préparation
The synthesis of (4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one typically involves the condensation of 2,3-dimethoxybenzaldehyde with 5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified by recrystallization or chromatography.
Analyse Des Réactions Chimiques
(4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The methoxy groups on the benzylidene ring can be substituted with other functional groups using appropriate reagents and conditions.
Applications De Recherche Scientifique
(4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
(4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one can be compared with other similar compounds, such as:
4-(2,3-Dimethoxy-benzylidene)-2-methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid: This compound has a similar benzylidene group but differs in the core structure, which is an acridine ring instead of a pyrazolone ring.
N,N’-bis(2,4-dimethoxybenzylidene)-1,2-diaminoethane: This Schiff base derivative has two benzylidene groups and is used in coordination chemistry.
Propriétés
Formule moléculaire |
C19H18N2O3 |
|---|---|
Poids moléculaire |
322.4g/mol |
Nom IUPAC |
(4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C19H18N2O3/c1-13-16(12-14-8-7-11-17(23-2)18(14)24-3)19(22)21(20-13)15-9-5-4-6-10-15/h4-12H,1-3H3/b16-12- |
Clé InChI |
IAXVYPJKYGNFGR-VBKFSLOCSA-N |
SMILES isomérique |
CC\1=NN(C(=O)/C1=C\C2=C(C(=CC=C2)OC)OC)C3=CC=CC=C3 |
SMILES |
CC1=NN(C(=O)C1=CC2=C(C(=CC=C2)OC)OC)C3=CC=CC=C3 |
SMILES canonique |
CC1=NN(C(=O)C1=CC2=C(C(=CC=C2)OC)OC)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chlorophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)ethanesulfonate](/img/structure/B379512.png)
![N-(4-(4-chlorophenyl)-3-phenyl-5-[(3,4,5-trichlorophenyl)diazenyl]-1,3-thiazol-2(3H)-ylidene)-N-phenylamine](/img/structure/B379513.png)
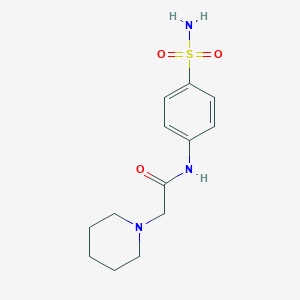
![5-(2-Methoxybenzylidene)-3-[3-oxo-3-(1-piperidinyl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B379517.png)
![4-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B379518.png)
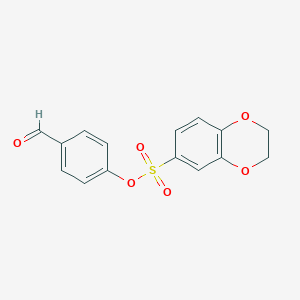




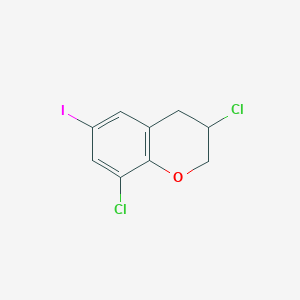
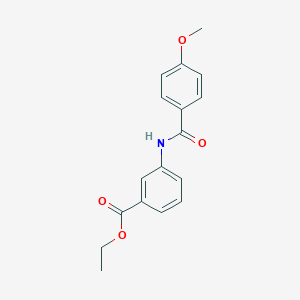
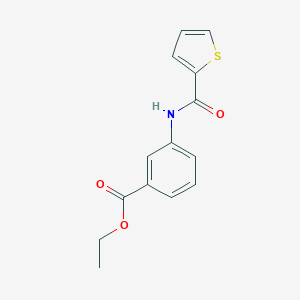
![2-[5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B379534.png)
